1-(Ethylamino)propan-2-ol
Description
Structural Significance within Amino Alcohol Chemistry
The structure of 1-(Ethylamino)propan-2-ol, featuring a primary alcohol and a secondary amine, is central to its chemical reactivity and utility. ontosight.ai The presence of both a nucleophilic amino group and a hydroxyl group allows it to participate in a wide range of chemical reactions. smolecule.com The hydroxyl group can undergo reactions typical of alcohols, such as esterification and etherification, while the amino group can engage in reactions like N-alkylation, acylation, and condensation with carbonyl compounds to form imines. smolecule.com
This dual functionality is a defining characteristic of amino alcohols and underpins their importance in synthetic chemistry. evitachem.com The specific arrangement of these groups in this compound, separated by a two-carbon chain, influences its chelating properties and its ability to form stable complexes with metal ions. Furthermore, the presence of a chiral center at the second carbon atom of the propanol (B110389) backbone means that this compound can exist as enantiomers, (R)- and (S)-1-(Ethylamino)propan-2-ol, which is of particular significance in the synthesis of stereospecific compounds.
Overview of Research Directions and Academic Relevance
Research involving this compound and its derivatives spans several key areas of chemical science, primarily leveraging its role as a versatile synthetic intermediate.
Medicinal Chemistry: A significant area of investigation for propanolamine (B44665) derivatives is in medicinal chemistry. The aminopropan-2-ol moiety is a crucial structural fragment in many beta-blockers, a class of drugs used to manage cardiovascular conditions. researchgate.netmdpi.com Research has explored analogs of existing drugs, such as carvedilol (B1668590) and metoprolol (B1676517), incorporating the this compound structure. smolecule.comresearchgate.net For instance, it is a known metabolite of metoprolol, referred to as C-Desmethyl Metoprolol or N-Desisopropyl-N-ethylmetoprolol. Studies have investigated the synthesis and biological activities of various derivatives, exploring their potential as cardiovascular agents, anticancer drugs, and their interactions with adrenergic receptors. smolecule.commdpi.comresearchgate.netmdpi.com
Materials Science: In the field of materials science, this compound has been identified as a stabilizer in the production of polyurethane foams. smolecule.com Its bifunctional nature allows it to react into the polymer matrix, contributing to the final properties of the material. Related amino alcohols are also studied for their role as corrosion inhibitors, where they can adsorb onto metal surfaces and form protective films. smolecule.com
Organic Synthesis: Beyond specific applications, this compound serves as a general reagent and building block in organic synthesis. ontosight.aichemicalbook.com It can be used as a solvent or a reactant in various organic transformations. smolecule.com The synthesis of this compound can be achieved through methods such as the reaction of propan-2-ol with ethylamine (B1201723) or the reaction of an epoxide with ethylamine. ontosight.aismolecule.com Its utility as a precursor for more complex molecules is a recurring theme in the chemical literature.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C5H13NO |
| Molecular Weight | 103.17 g/mol ontosight.ai |
| Appearance | Colorless liquid ontosight.ai |
| Melting Point | 14°C smolecule.com |
| Boiling Point | 160°C smolecule.com |
| CAS Number | 40171-86-6 nih.gov |
Key Research Findings for this compound Derivatives
| Research Area | Finding |
|---|---|
| Medicinal Chemistry | Serves as an intermediate in synthesizing propanolamines with potential cardiovascular activity, similar to carvedilol. smolecule.comresearchgate.net |
| Materials Science | Acts as a stabilizer in the production of polyurethane foams. smolecule.com |
| Organic Synthesis | Utilized as a versatile solvent or reagent in various organic reactions. smolecule.com |
| Pharmacology | As a metabolite of Metoprolol, it is studied for its pharmacokinetic properties. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(ethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-6-4-5(2)7/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYJVNBJCIZMTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960614 | |
| Record name | 1-(Ethylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40171-86-6 | |
| Record name | 1-(Ethylamino)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40171-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Ethylamino)propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040171866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Ethylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(ethylamino)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Ethylamino Propan 2 Ol
Direct Synthesis Approaches
Direct synthesis methods for 1-(Ethylamino)propan-2-ol involve the formation of the core molecular structure through fundamental organic reactions. These approaches include the amination of propanol-based molecules, the characteristic ring-opening of epoxides, and the reductive amination of carbonyl compounds.
Amination Reactions of Propanol (B110389) Derivatives
The synthesis of this compound can be accomplished through the direct amination of propanol derivatives. One such method involves reacting propan-2-ol with ethylamine (B1201723), often in the presence of an acid catalyst to facilitate the reaction. ontosight.ai This approach leverages readily available starting materials to form the desired amino alcohol. The core of this reaction is the nucleophilic substitution of a leaving group on the propanol backbone by the ethylamine nucleophile.
Epoxide Ring-Opening Reactions with Ethylamine
A prevalent and highly efficient method for the synthesis of this compound and other β-amino alcohols is the ring-opening of an epoxide with an amine. smolecule.comfkit.hr In this specific synthesis, propylene (B89431) oxide serves as the epoxide precursor. The highly strained three-membered ring of propylene oxide is susceptible to nucleophilic attack by ethylamine. mt.com
This reaction can proceed without a catalyst, but it is often accelerated by either acid or base catalysis. In the presence of a Lewis acid catalyst, such as Yttrium(III) chloride (YCl₃), the epoxide ring is activated, making it more vulnerable to nucleophilic attack. mdpi.com The reaction mechanism involves the nucleophilic amine attacking one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. Subsequent protonation of the resulting alkoxide yields the final this compound product.
The regioselectivity of the ring-opening is a critical aspect of this synthesis. The attack of the amine can occur at either the less sterically hindered carbon (following an SN2 mechanism) or the more substituted carbon (following an SN1-type mechanism), depending on the reaction conditions and the nature of the epoxide's substituents. mdpi.comlibretexts.org For propylene oxide, the reaction with ethylamine typically results in the nucleophilic attack at the less hindered terminal carbon, yielding this compound as the major product. fkit.hr
Table 1: Regioselectivity in Epoxide Ring-Opening Reactions
| Mechanism | Reaction Conditions | Site of Nucleophilic Attack | Rationale |
| SN2-type | Basic or neutral | Less sterically hindered carbon | The potent nucleophile attacks the most accessible carbon atom. libretexts.org |
| SN1-type | Acid-catalyzed | More substituted carbon | Protonation of the epoxide oxygen creates a better leaving group, leading to a carbocation-like transition state stabilized by substitution. mdpi.comlibretexts.org |
Reductive Amination Pathways from Carbonyl Precursors
Reductive amination provides another versatile route to this compound. This process involves the reaction of a carbonyl compound with ethylamine to form an intermediate imine or enamine, which is then reduced to the target amine. libretexts.orgresearchgate.net A suitable starting material for this synthesis is 1-hydroxy-2-propanone, also known as acetol.
The reaction proceeds in two main steps:
Imine Formation : The carbonyl group of 1-hydroxy-2-propanone reacts with ethylamine in a nucleophilic addition-elimination reaction to form a Schiff base or imine intermediate.
Reduction : The C=N double bond of the imine is then reduced to a C-N single bond. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation with H₂ gas over a metal catalyst like nickel or copper. fkit.hrlibretexts.org
Research on the reductive amination of acetol has demonstrated the formation of this compound among other products. The distribution of products can be controlled by adjusting reaction conditions and the choice of catalyst. fkit.hr
Table 2: Product Distribution in Reductive Amination of Acetol over a Cu/Cr Catalyst
This table presents data on the influence of the molar ratio of reactants on the product distribution during the reductive amination of acetol, highlighting the formation of this compound. The data is derived from studies using a Cu/Cr catalyst at 210 °C.
| Molar Ratio (Acetol/H₂/NH₃) | WHSV (h⁻¹) | Concentration of 1-(Ethylamino)-2-propanol (mol/L) |
| 1/50/50 | 0.078 | Data Not Specified |
| Varies | Varies | 0.03 - 0.14 |
Note: The original research provides a graphical representation of concentration changes. The values here represent the range observed under various conditions in the study. WHSV stands for Weight Hourly Space Velocity. fkit.hr
Catalytic Systems in this compound Synthesis
Catalysis plays a pivotal role in optimizing the synthesis of this compound, enhancing reaction rates, improving selectivity, and allowing for milder reaction conditions. Both homogeneous and heterogeneous catalysts are employed in the various synthetic pathways.
Homogeneous Catalysis
Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to the accessibility of their active sites. nwnu.edu.cne-bookshelf.de In the context of amino alcohol synthesis, transition metal complexes, such as those based on ruthenium or iridium, are known to catalyze reactions like N-alkylation of amines with alcohols and acceptorless dehydrogenative condensation. researchgate.netacs.org For instance, a ruthenium complex can catalyze the reaction between an amine and an alcohol to form a new N-alkylated amine. lookchemmall.com While specific examples detailing the homogeneous catalytic synthesis of this compound are not extensively documented in readily available literature, the principles of these catalytic systems are directly applicable. For example, a homogeneous ruthenium catalyst could theoretically facilitate the direct reaction between 2-propanol and ethylamine.
Heterogeneous Catalysis
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas-phase reaction. frontiersin.org Their primary advantages include ease of separation from the reaction mixture and potential for recycling, which aligns with green chemistry principles. frontiersin.org
In the synthesis of this compound, heterogeneous catalysts are particularly prominent in reductive amination pathways.
Raney Nickel : This is a widely used heterogeneous catalyst for the reduction of imines formed during reductive amination. google.comgoogle.com
Supported Metal Catalysts : Catalysts consisting of metals like copper, nickel, and cobalt on a support material such as alumina (B75360) (Al₂O₃) are effective for the amination of alcohols. google.com A study on the reductive amination of acetol utilized copper-chromium (Cu/Cr) and nickel-based (KL6527-CY) catalysts, demonstrating their efficacy in producing a range of propanolamines, including this compound. fkit.hr
Palladium on Carbon (Pd/C) : This is another common heterogeneous catalyst used for hydrogenation reactions, including the reduction step in reductive amination. jocpr.com
The performance of these catalysts depends on factors like the choice of metal, the support material, and the reaction conditions (temperature, pressure, and reactant ratios), which can be fine-tuned to maximize the yield of the desired product. fkit.hrgoogle.com
Enantioselective Catalysis for Chiral Synthesis
The synthesis of specific enantiomers of this compound, a chiral compound, necessitates the use of enantioselective catalysis. A prominent and effective strategy involves the kinetic resolution of a racemic epoxide precursor. Hydrolytic kinetic resolution (HKR) has proven to be a powerful method for obtaining enantiomerically pure epoxides, which are key intermediates in the synthesis of chiral β-amino alcohols. researchgate.nettandfonline.com
In this approach, a racemic terminal epoxide is treated with a chiral catalyst and a nucleophile, often water. The catalyst facilitates the reaction of one enantiomer of the epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess. The Jacobsen catalyst, a chiral (salen)cobalt(III) complex, is frequently employed for this purpose. tandfonline.com The unreacted, enantiomerically enriched epoxide can then be isolated and reacted with ethylamine to yield the desired chiral this compound. For instance, a similar synthesis of (S)-RO363 utilized an (R,R)-Salen-Co(III) complex for the resolution, achieving high enantioselectivity at room temperature. researchgate.nettandfonline.com This method is noted for its applicability to large-scale preparations. researchgate.nettandfonline.com
The general scheme for this chiral synthesis is as follows:
Epoxide Formation : A suitable starting material, such as allyl alcohol, is converted to a racemic terminal epoxide, for example, 2-(methoxymethyl)oxirane.
Hydrolytic Kinetic Resolution (HKR) : The racemic epoxide is subjected to HKR using a chiral catalyst like the (R,R)-[Salen-Co(III) OAc] complex and a stoichiometric amount of water. The catalyst selectively opens one enantiomer (e.g., the R-epoxide) to form a diol, leaving the desired S-epoxide unreacted.
Separation and Amination : The unreacted S-epoxide is separated from the diol by chromatography. This enantiopure epoxide is then reacted with ethylamine, typically in a solvent like ethanol (B145695) at elevated temperatures, to open the epoxide ring and form the final chiral product, (S)-1-(Ethylamino)propan-2-ol. tandfonline.com
Optimization of Synthetic Parameters
The efficiency, yield, and purity of this compound synthesis are highly dependent on reaction conditions. Optimization of parameters such as solvent, temperature, pressure, and reagent ratios is critical for developing a robust and economical process.
Solvent Selection and Optimization
The choice of solvent can significantly influence reaction rates, selectivity, and ease of product isolation. In the synthesis of β-amino alcohols, various solvents have been investigated to find the optimal medium. For the final amination step, alcohols like ethanol are commonly used, as they are effective at solvating both the epoxide and the amine. tandfonline.com
In related reductive amination processes to form similar secondary amines, solvent systems are critical. One study optimized the solvent for the N-alkylation of an aniline (B41778) with an aldehyde, finding that a mixed aqueous-alcoholic medium was most effective. jocpr.com
| Solvent System (v/v) | Reaction Time (min) | Yield (%) |
|---|---|---|
| MeOH | 30 | No reaction |
| EtOH | 30 | No reaction |
| i-PrOH | 30 | No reaction |
| MeOH / H₂O (9:1) | 30 | 55 |
| EtOH / H₂O (9:1) | 30 | 65 |
| i-PrOH / H₂O (9:1) | 30 | 75 |
For reactions involving the formation of epoxide precursors from phenols and epichlorohydrin (B41342), polar aprotic solvents like N,N-dimethylformamide (DMF) are often used. In one case, a screen of various solvents and bases showed that a combination of DMF and water facilitated easier product isolation compared to other systems.
Temperature and Pressure Effects on Reaction Kinetics
Temperature and pressure are key parameters for controlling reaction kinetics and influencing the product distribution. The ring-opening of an epoxide with an amine is typically conducted at elevated temperatures to ensure a reasonable reaction rate. For example, the synthesis of a carvedilol (B1668590) analogue involved heating the epoxide and amine in ethanol at 80–85°C. tandfonline.commdpi.com
In continuous flow systems, which offer enhanced control over reaction parameters, temperature and pressure can be precisely manipulated. For the synthesis of hydroxychloroquine (B89500), a related amino alcohol, reaction temperatures in the flow reactor coil were maintained between 70 to 90°C, with about 80°C being preferred. google.com The pressure in these systems is typically set above atmospheric pressure to maintain the solvent in the liquid phase and control residence time.
| Process Step | Temperature Range (°C) | Pressure Range (bar) | Reference |
|---|---|---|---|
| Amine-Epoxide Coupling | 70 - 90 | 1.5 - 5.0 | google.com |
| Catalytic Hydrogenation | 70 - 90 | 5 - 15 | google.com |
| Epoxide Aminolysis | 120 - 150 | 5 - 10 | royalsocietypublishing.org |
Higher temperatures can also lead to the formation of byproducts. Therefore, an optimal temperature must be found that provides a good reaction rate without compromising the purity of the final product.
Reagent Stoichiometry and Concentration Studies
The molar ratio of reactants is a crucial factor in maximizing the yield of the desired product while minimizing side reactions. A common side reaction in the synthesis of β-amino alcohols from epoxides is the formation of a bis-adduct, where the secondary amine product reacts with a second molecule of the epoxide. To suppress this impurity, a common strategy is to use a large excess of the primary amine. This shifts the reaction equilibrium towards the formation of the desired secondary amine. However, this approach is most practical for low-boiling-point amines that can be easily removed after the reaction.
The concentration of reactants also plays a significant role, particularly in flow chemistry. Studies on the flow coupling of epichlorohydrin with phenols demonstrated that increasing the residence time (by adjusting flow rate and reactor volume) at a given concentration could significantly improve the conversion rate. For example, at a reactant concentration of 2.5 M, increasing the residence time from 10 to 20 minutes raised the conversion from 39% to 70%. royalsocietypublishing.org
Catalyst loading is another critical stoichiometric consideration. In catalytic reactions like reductive amination, the amount of catalyst and hydrogen donor must be optimized. In one study, the optimal conditions for mono-alkylation were found to be 0.1 equivalents of a Pd/C catalyst with 10 equivalents of ammonium (B1175870) formate (B1220265) as a hydrogen donor. jocpr.com Reducing the amount of catalyst or ammonium formate led to longer reaction times or lower yields. jocpr.com
Process Intensification and Scalability Considerations for Production
For the large-scale industrial production of this compound, process intensification and scalability are paramount. These efforts aim to make the synthesis more efficient, cost-effective, safer, and environmentally friendly.
A key development in process intensification is the transition from traditional batch reactors to continuous flow systems. royalsocietypublishing.org Flow chemistry offers several advantages for the synthesis of β-amino alcohols:
Enhanced Safety : Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or the use of hazardous reagents. royalsocietypublishing.org
Precise Control : Parameters like temperature, pressure, and residence time can be controlled with high precision, leading to better reproducibility and potentially higher yields and purity. google.com
Improved Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange and mixing.
Scalability : Scaling up production in a flow system often involves operating the reactor for a longer duration or by "numbering-up" (using multiple reactors in parallel), which can be more straightforward than scaling up batch reactors.
Continuous flow processes have been successfully applied to the synthesis of complex molecules structurally related to this compound. google.comroyalsocietypublishing.org For example, a multi-step continuous flow synthesis of hydroxychloroquine was developed, demonstrating the potential for integrating several reaction and purification steps into a single, streamlined process. google.com Similarly, flow chemistry has been used for the efficient coupling of epichlorohydrin with phenols and subsequent aminolysis to generate libraries of β-amino alcohols. royalsocietypublishing.org
The scalability of the synthetic route is a critical consideration from the outset. Methods like the hydrolytic kinetic resolution using a Jacobsen catalyst are noted to be amenable to large-scale synthesis, making them attractive for industrial application. researchgate.nettandfonline.com The combination of efficient catalytic methods with modern process intensification technologies like continuous flow chemistry provides a powerful platform for the robust and economical production of this compound.
Chemical Reactivity and Transformation Pathways of 1 Ethylamino Propan 2 Ol
Reactions Involving the Amine Functional Group
The lone pair of electrons on the nitrogen atom of the ethylamino group confers nucleophilic and basic properties, leading to a variety of characteristic reactions.
Condensation Reactions Leading to Imine and Enamine Formation
The secondary amine of 1-(ethylamino)propan-2-ol can react with aldehydes and ketones in condensation reactions. With aldehydes, it can form iminium ions, which are the protonated form of imines. With ketones, particularly those with an α-hydrogen, it can form enamines. These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by the elimination of water. wikipedia.orgmasterorganicchemistry.com
For example, the reaction with an aldehyde like benzaldehyde (B42025) would proceed through a carbinolamine intermediate to form the corresponding iminium salt.
The reaction with a ketone such as cyclohexanone, in the presence of an acid catalyst, leads to the formation of an enamine. wikipedia.orgyoutube.com This process involves the loss of a water molecule, and the equilibrium can be driven towards the product by removing water as it is formed. masterorganicchemistry.com
Table 1: Condensation Reactions of this compound
| Reactant | Product Type | General Reaction Scheme |
|---|---|---|
| Aldehyde (e.g., Benzaldehyde) | Iminium Salt | C₅H₁₃NO + C₇H₆O ⇌ [C₁₂H₁₈NO]⁺ + H₂O |
Nucleophilic Additions and Substitutions
As a nucleophile, the secondary amine can participate in addition and substitution reactions. A common reaction is N-alkylation, where the amine reacts with an alkyl halide in a nucleophilic substitution reaction to form a tertiary amine. For instance, the reaction with bromoethane (B45996) would yield N-ethyl-N-(2-hydroxypropyl)ethanaminium bromide.
The amine can also undergo nucleophilic attack on electrophilic carbons, such as those in epoxides, leading to ring-opening and the formation of a new carbon-nitrogen bond.
Salt Formation and Protonation Equilibria
The basic nature of the amine group allows it to readily react with acids to form salts. This is a typical acid-base neutralization reaction. For example, with hydrochloric acid, it forms this compound hydrochloride. researchgate.net This salt form often enhances the water solubility and stability of the compound. researchgate.net
The basicity of the amine is described by its pKa value, which is a measure of the acidity of its conjugate acid. The predicted pKa for the protonated amine of this compound is approximately 15.33, indicating it is a relatively strong base. smolecule.com In aqueous solution, it exists in a protonation equilibrium, where the amine can accept a proton from water to form the corresponding ammonium (B1175870) ion and a hydroxide (B78521) ion. The position of this equilibrium is dependent on the pH of the solution.
Reactions Involving the Hydroxyl Functional Group
The secondary hydroxyl group in this compound is also a site of significant reactivity, undergoing nucleophilic substitution and oxidation reactions.
Nucleophilic Substitution Reactions for Ester and Ether Formation
The hydroxyl group can act as a nucleophile to form esters and ethers.
Esterification: The reaction of this compound with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride, yields an ester. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.comathabascau.ca For example, reacting this compound with acetic acid would produce 1-(ethylamino)propan-2-yl acetate (B1210297). nih.gov The reaction is reversible, and the yield of the ester can be increased by using an excess of one of the reactants or by removing the water formed during the reaction. masterorganicchemistry.com
Etherification: Ethers can be synthesized via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide ion. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an S_N2 reaction to form the ether. wiley-vch.depearson.com For instance, treatment of this compound with sodium hydride followed by reaction with methyl iodide would yield 1-(ethylamino)-2-methoxypropane.
Table 2: Nucleophilic Substitution Reactions at the Hydroxyl Group
| Reaction Type | Reagents | Product |
|---|---|---|
| Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid), Acid Catalyst (e.g., H₂SO₄) | Ester (e.g., 1-(ethylamino)propan-2-yl acetate) |
Oxidation Reactions to Carbonyl Compounds
As a secondary alcohol, this compound can be oxidized to a ketone. wikipedia.orgrsc.orgontosight.ai The product of this oxidation would be 1-(ethylamino)propan-2-one. karger.com A variety of oxidizing agents can be employed for this transformation. Milder reagents like pyridinium (B92312) chlorochromate (PCC) are effective for this purpose and typically prevent over-oxidation. masterorganicchemistry.comlibretexts.orglibretexts.org Other common oxidizing agents for converting secondary alcohols to ketones include chromic acid (H₂CrO₄), generated from chromium trioxide (CrO₃) or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) in the presence of sulfuric acid. rsc.orgontosight.ailouisville.edu
It is important to note that the presence of the amine group can influence the outcome of the oxidation, and in some cases, protection of the amine may be necessary to achieve selective oxidation of the alcohol. louisville.edu
Table 3: Common Oxidizing Agents for the Conversion of this compound to 1-(Ethylamino)propan-2-one
| Oxidizing Agent | Abbreviation |
|---|---|
| Pyridinium Chlorochromate | PCC |
| Chromic Acid | H₂CrO₄ |
| Sodium Dichromate/H₂SO₄ | Na₂Cr₂O₇/H₂SO₄ |
| Potassium Dichromate/H₂SO₄ | K₂Cr₂O₇/H₂SO₄ |
| Collins Reagent | CrO₃/pyridine |
Dehydration Reactions and Mechanisms of Alkene Formation
As a secondary alcohol, this compound can undergo dehydration to form alkenes. This elimination reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orglibretexts.orgchemguide.co.uk The reaction proceeds via a mechanism characteristic of secondary and tertiary alcohols, primarily the unimolecular elimination (E1) pathway. libretexts.orglibretexts.org
The E1 mechanism for the dehydration of this compound involves three principal steps:
Protonation of the Hydroxyl Group: The reaction initiates with the rapid and reversible protonation of the hydroxyl group by the acid catalyst. The lone pair of electrons on the oxygen atom attacks a proton (H⁺) from the acid, forming a protonated alcohol, specifically an alkyloxonium ion. This step converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). libretexts.orgchemguide.co.uk
Formation of a Carbocation: The C-O bond in the alkyloxonium ion cleaves heterolytically, with the water molecule departing. This is the slow, rate-determining step of the reaction, resulting in the formation of a secondary carbocation intermediate at the second carbon position. libretexts.orglibretexts.org
Deprotonation to Form an Alkene: In the final step, a weak base (such as a water molecule or the conjugate base of the catalyst, e.g., HSO₄⁻) abstracts a proton from a carbon atom adjacent to the positively charged carbon. The electrons from the C-H bond move to form a pi bond between the carbons, neutralizing the positive charge and yielding an alkene. chemguide.co.uk
For this compound, the carbocation intermediate (CH₃-CH⁺-CH₂-NH-CH₂-CH₃) has two adjacent carbons with protons that can be removed: C1 and C3. This leads to the potential formation of two distinct regioisomeric alkene products. The distribution of these products is generally governed by Zaitsev's rule, which predicts that the more substituted (and thus more thermodynamically stable) alkene will be the major product.
Path A (Deprotonation from C1): Removal of a proton from the carbon bearing the ethylamino group results in the formation of N-ethylprop-1-en-1-amine. This product is a disubstituted alkene.
Path B (Deprotonation from C3): Removal of a proton from the terminal methyl group yields N-(prop-2-en-1-yl)ethanamine (commonly known as N-ethylallylamine). This product is a monosubstituted alkene.
Following Zaitsev's rule, the more substituted N-ethylprop-1-en-1-amine is expected to be the major product of the dehydration reaction.
| Deprotonation Path | Alkene Product | IUPAC Name | Alkene Substitution | Expected Yield |
|---|---|---|---|---|
| Path A (from C1) | CH₃-CH=CH-NH-CH₂-CH₃ | N-Ethylprop-1-en-1-amine | Disubstituted | Major Product (Zaitsev) |
| Path B (from C3) | CH₂=CH-CH₂-NH-CH₂-CH₃ | N-(Prop-2-en-1-yl)ethanamine | Monosubstituted | Minor Product |
Intermolecular and Intramolecular Reaction Dynamics
The presence of both a nucleophilic amino group and a hydroxyl group within the same molecule gives rise to a rich landscape of potential intermolecular and intramolecular reactions. spcmc.ac.in The outcome of a reaction often depends on factors such as concentration, temperature, and the presence of other reagents.
Intermolecular Reactions: These reactions occur between two or more separate molecules. spcmc.ac.in At high concentrations, intermolecular processes are generally favored.
Ether Formation: In the presence of an acid catalyst but at temperatures lower than those required for efficient dehydration, this compound can undergo intermolecular condensation to form an ether. libretexts.org This involves the hydroxyl group of one molecule attacking the protonated hydroxyl group (now a good leaving group) of a second molecule.
Other Condensations: Given the two functional groups, other intermolecular condensations are possible under specific conditions, such as the formation of a dimer linked by an amine-ether bond if the amine of one molecule attacks the activated alcohol of another.
Intramolecular Reactions: These reactions involve interactions between different parts of the same molecule. spcmc.ac.in They are often favored at low concentrations, as the reacting groups are held in close proximity.
Intramolecular Hydrogen Bonding: The most fundamental intramolecular interaction is hydrogen bonding between the hydroxyl group's hydrogen and the nitrogen's lone pair of electrons, or between the amine's hydrogen and the oxygen's lone pair. This interaction influences the conformational preferences of the molecule and can affect the reactivity of both functional groups.
Intramolecular Cyclization: A significant intramolecular pathway for 1,2-amino alcohols is cyclization to form aziridines. If the hydroxyl group of this compound is first converted into a better leaving group (e.g., a tosylate), the nitrogen atom can act as an internal nucleophile. It can attack the adjacent carbon (C2), displacing the leaving group to form a strained, three-membered heterocyclic ring, N-ethyl-2-methylaziridine. While the formation of such strained rings has a significant activation barrier, the process is entropically favored over a corresponding intermolecular reaction. spcmc.ac.in
Mechanistic Investigations of Key Transformations
Detailed mechanistic studies, often employing computational chemistry, are essential for understanding the intricate details of reaction pathways and the factors that control them.
Reaction Pathway Elucidation
Elucidating the reaction pathway involves identifying all intermediates and transition states that connect reactants to products. For the E1 dehydration of this compound, the pathway is defined by the energetics of the key species involved.
The stability of the secondary carbocation intermediate (CH₃-CH⁺-CH₂-NH-CH₂-CH₃) is a critical factor. Its stability is influenced by competing electronic effects from the adjacent ethylamino group. The nitrogen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) that tends to destabilize the adjacent positive charge. Conversely, the lone pair of electrons on the nitrogen can be donated towards the carbocation through resonance (+M effect), forming a resonance-stabilized iminium ion structure (CH₃-CH=CH-N⁺H-CH₂-CH₃). This resonance stabilization is often a powerful stabilizing force and can significantly lower the activation energy for carbocation formation compared to an analogous alcohol without the amino group. Computational methods such as Density Functional Theory (DFT) are instrumental in quantifying these effects and mapping the potential energy surface of the entire reaction pathway. acs.orgacs.org
Transition State Analysis
Transition state analysis focuses on the high-energy structures that represent the energetic maxima along the reaction coordinate. The energy and geometry of these states dictate the kinetics and selectivity of the reaction.
In the E1 dehydration of this compound, two key transition states are of interest:
Second Transition States (TS2a/TS2b): These transition states occur during the final deprotonation step. They involve the partial breaking of a C-H bond (at either C1 or C3) and the simultaneous partial formation of the C=C pi bond. The relative energies of TS2a (leading to the more substituted Zaitsev product) and TS2b (leading to the less substituted Hofmann-type product) determine the regioselectivity of the reaction. The transition state leading to the more thermodynamically stable alkene is typically lower in energy, reinforcing the formation of the Zaitsev product as the major isomer.
| Stage | Species | Description | Key Structural Features |
|---|---|---|---|
| Reactant | Protonated Alcohol | Alkyloxonium ion, formed in a rapid pre-equilibrium. | C-O-H₂⁺ group. |
| Transition State 1 | TS1 | Highest energy point on the reaction coordinate (rate-determining). | Partially broken C-O bond; developing positive charge on C2. |
| Intermediate | Carbocation | A reactive intermediate at a local energy minimum. Potentially resonance-stabilized. | Planar sp² carbon with a full positive charge at C2. |
| Transition State 2 | TS2a / TS2b | Energy maxima for the final proton removal step. | Partially broken C-H bond (at C1 or C3); partially formed C=C π bond. |
| Product | Alkene | Final, stable product of the elimination reaction. | Fully formed C=C double bond. |
Stereochemical Aspects and Chiral Synthesis of 1 Ethylamino Propan 2 Ol
Chiral Properties and Stereoisomerism
Chirality is a fundamental property of 1-(Ethylamino)propan-2-ol, arising from its molecular asymmetry. This asymmetry is the source of its stereoisomerism, leading to the existence of enantiomers with distinct spatial arrangements.
This compound possesses a single stereogenic center, which is the carbon atom at the second position (C2) of the propanol (B110389) backbone. nih.gov A stereogenic center is a carbon atom bonded to four different substituent groups.
In the case of this compound, the C2 carbon is attached to:
A hydroxyl group (-OH)
A hydrogen atom (-H)
A methyl group (-CH₃)
An (ethylamino)methyl group (-CH₂NHCH₂CH₃)
The presence of this single chiral center means that the molecule is not superimposable on its mirror image, leading to the existence of two distinct stereoisomers.
Table 1: Analysis of the Stereogenic Center in this compound
| Property | Description |
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C₅H₁₃NO nih.gov |
| Stereogenic Center | C2 of the propan-2-ol chain |
| Substituents on C2 | -H, -OH, -CH₃, -CH₂NHCH₂CH₃ |
The two non-superimposable mirror-image forms of this compound are known as enantiomers. These are designated as (R)-1-(Ethylamino)propan-2-ol and (S)-1-(Ethylamino)propan-2-ol, based on the Cahn-Ingold-Prelog priority rules for assigning absolute configuration at the stereocenter.
Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their distinguishing characteristic is their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude.
A mixture containing equal amounts of both the (R) and (S) enantiomers is known as a racemic mixture or racemate. ncats.ioncats.io This mixture is optically inactive because the opposing optical rotations of the two enantiomers cancel each other out. ncats.io The synthesis of chiral compounds from achiral precursors without the influence of a chiral agent typically results in a racemic mixture.
Table 2: Enantiomeric and Racemic Forms
| Form | Description | Optical Activity |
| (S)-1-(Ethylamino)propan-2-ol | One of the two enantiomers. bldpharm.comambeed.com | Optically active (e.g., levorotatory or dextrorotatory). |
| (R)-1-(Ethylamino)propan-2-ol | The other enantiomer, the mirror image of the (S)-form. | Optically active, with rotation equal in magnitude but opposite in direction to the (S)-form. |
| (RS)-1-(Ethylamino)propan-2-ol | A 1:1 mixture of the (S) and (R) enantiomers. researchgate.netncats.io | Optically inactive. |
Identification and Assignment of Stereogenic Centers
Enantioselective Synthetic Routes
The production of single-enantiomer pharmaceuticals is critical, as different enantiomers can have different pharmacological activities. Consequently, various strategies for enantioselective synthesis have been developed to produce specific enantiomers of chiral molecules like this compound.
Chiral pool synthesis is a straightforward approach that utilizes naturally occurring chiral molecules as starting materials. For the synthesis of this compound, a suitable chiral precursor would already contain the required stereocenter.
A common strategy involves the use of chiral epoxides. For instance, (R)- or (S)-propylene oxide can serve as a chiral building block. The synthesis would proceed via the nucleophilic ring-opening of the chiral epoxide with ethylamine (B1201723). The ethylamine will preferentially attack the less sterically hindered carbon of the epoxide ring, leading to the formation of the corresponding enantiomerically pure this compound.
Synthetic Scheme Example: (S)-Propylene oxide + Ethylamine → (S)-1-(Ethylamino)propan-2-ol
This method's effectiveness relies on the high enantiomeric purity of the starting epoxide and the regioselectivity of the ring-opening reaction.
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity. These methods are often highly efficient and are widely used in industrial-scale synthesis.
One prominent method is the asymmetric hydrogenation of a prochiral ketone, 1-(ethylamino)propan-2-one. This reduction is carried out using a chiral catalyst, often a transition metal complex with a chiral ligand (e.g., Ruthenium-BINAP). The chiral catalyst creates a chiral environment that favors the formation of one enantiomer of the alcohol product over the other.
Another powerful technique is kinetic resolution . This can be applied to a racemic mixture of a synthetic intermediate. For example, a racemic epoxide can be resolved using a chiral catalyst in a hydrolytic kinetic resolution (HKR). researchgate.net The catalyst, such as a chiral Salen-cobalt(III) complex, selectively catalyzes the hydrolysis of one enantiomer of the epoxide, leaving the other, unreacted enantiomer in high enantiomeric excess. This resolved epoxide can then be used to synthesize the desired enantiomer of this compound. researchgate.net Biocatalysts, such as lipases, can also be employed for the kinetic resolution of racemic mixtures. evitachem.com
The chiral auxiliary approach involves temporarily incorporating a chiral molecule into the substrate to direct a stereoselective reaction. The auxiliary is then removed in a later step to yield the enantiomerically enriched product.
A plausible route for synthesizing this compound using this method could involve a chiral oxazolidinone auxiliary, such as one derived from the amino acid valine. scribd.com The synthesis could proceed as follows:
Acylation of the chiral oxazolidinone auxiliary with propionyl chloride to form an N-propionyl oxazolidinone.
Diastereoselective reduction of the ketone group, directed by the chiral auxiliary, to establish the hydroxyl stereocenter.
Cleavage of the auxiliary to release the chiral propan-2-ol derivative, which can then be converted to this compound.
Another approach involves the use of N-sulfinyl imines. researchgate.net The condensation of a ketone with a chiral sulfinamide generates a chiral N-sulfinyl imine. Subsequent reduction of the C=N bond is highly diastereoselective, controlled by the chiral sulfinyl group. Removal of the sulfinyl group then yields the chiral amine.
Asymmetric Synthesis Approaches (e.g., Chiral Catalysis)
Resolution of Racemic this compound
The separation of the enantiomers of racemic this compound is a crucial step in obtaining optically pure forms of the compound. This is typically achieved through methods that exploit the different properties of the enantiomers in a chiral environment.
Chemical Resolution via Diastereomeric Salt Formation
A widely employed method for the resolution of racemic amines like this compound is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting salts, being diastereomers, exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.orgtcichemicals.com
Commonly used chiral resolving agents for amines include tartaric acid and its derivatives. wikipedia.orgtandfonline.com For instance, the reaction of racemic this compound with an enantiomerically pure form of a chiral acid, such as L-(+)-tartaric acid or a derivative like O,O'-dibenzoyl-L-tartaric acid, would yield a mixture of two diastereomeric salts: [(R)-1-(ethylamino)propan-2-ol][(L)-chiral acid] and [(S)-1-(ethylamino)propan-2-ol][(L)-chiral acid]. Due to their differing solubilities in a given solvent, one diastereomer will preferentially crystallize, allowing for its separation by filtration. The optically pure amine can then be recovered from the separated diastereomeric salt by treatment with a base to neutralize the chiral acid. A similar strategy can be applied to isolate the other enantiomer from the mother liquor, potentially using the opposite enantiomer of the resolving agent.
The efficiency of such a resolution is dependent on several factors, including the choice of resolving agent, the solvent system, and the temperature of crystallization.
Table 1: Chiral Resolving Agents for Amines
| Resolving Agent | Type | Application | Reference |
|---|---|---|---|
| Tartaric Acid | Acid | Forms diastereomeric salts with chiral amines. tandfonline.com | tandfonline.com |
| Camphorsulfonic Acid | Acid | Forms diastereomeric salts with chiral amines. wikipedia.org | wikipedia.org |
| 1-Phenylethylamine | Base | Forms diastereomeric salts with chiral acids. wikipedia.org | wikipedia.org |
| O,O'-Dibenzoyl-D-tartaric acid | Acid | Used for the resolution of amine fragments. rsc.org | rsc.org |
| N-(3,5-dinitrobenzoyl)-α-phenylglycine | Acid | Used for the resolution of amine fragments. rsc.org | rsc.org |
Enzymatic Resolution Techniques
Enzymatic resolution offers a highly selective alternative for the separation of enantiomers. This technique utilizes enzymes, which are inherently chiral, to catalyze a reaction on only one of the enantiomers in a racemic mixture. Lipases are a class of enzymes frequently employed for the kinetic resolution of alcohols and amines. rsc.orgmdpi.comutupub.fi
In the context of this compound, a lipase (B570770) could be used to selectively acylate one of the enantiomers. For example, in the presence of an acyl donor like vinyl acetate (B1210297), a lipase such as Candida antarctica lipase B (CALB) might preferentially catalyze the formation of the corresponding ester of one enantiomer, leaving the other unreacted. mdpi.comutupub.fi The resulting mixture of the esterified enantiomer and the unreacted alcohol enantiomer can then be separated by standard chromatographic techniques. Subsequent hydrolysis of the ester would yield the enantiomerically pure alcohol.
The choice of enzyme, solvent, acyl donor, and reaction temperature are critical parameters that influence the enantioselectivity and conversion rate of the enzymatic resolution. mdpi.comnih.gov
Table 2: Lipases Used in the Kinetic Resolution of Alcohols and Amines
| Lipase | Source Organism | Common Application | Reference |
|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Pseudozyma antarctica | Acylation of alcohols and amines. rsc.orgutupub.fi | rsc.orgutupub.fi |
| Pseudomonas cepacia Lipase (PSL) | Burkholderia cepacia | Acylation and hydrolysis of esters. rsc.orgmdpi.com | rsc.orgmdpi.com |
| Thermomyces lanuginosus Lipase (TLL) | Thermomyces lanuginosus | Acylation and hydrolysis of esters. rsc.orgutupub.fi | rsc.orgutupub.fi |
| Rhizomucor miehei Lipase | Rhizomucor miehei | Acylation and hydrolysis of esters. rsc.org | rsc.org |
Methodologies for Stereochemical Purity and Configuration Verification
Following the resolution process, it is essential to determine the enantiomeric purity (or enantiomeric excess, ee) and the absolute configuration of the separated enantiomers. Several analytical techniques are employed for this purpose.
Chiral Chromatography (e.g., HPLC, GC)
Chiral chromatography is a powerful tool for the separation and quantification of enantiomers. sigmaaldrich.comuma.esbgb-analytik.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are commonly used. These CSPs are themselves chiral and interact differently with each enantiomer, leading to different retention times and thus separation.
For the analysis of this compound, a chiral HPLC method would typically involve a column with a polysaccharide-based stationary phase, such as cellulose (B213188) or amylose (B160209) derivatives. sigmaaldrich.combgb-analytik.com The mobile phase often consists of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol (B145695). nih.gov The ratio of these solvents can be adjusted to optimize the separation. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram.
Table 3: Typical Conditions for Chiral HPLC Separation of Amino Alcohols
| Column Type | Mobile Phase Composition | Detector | Application | Reference |
|---|---|---|---|---|
| Polysaccharide-based (e.g., Chiralcel®) | Hexane/Isopropanol | UV | Separation of enantiomers of various chiral compounds. sigmaaldrich.com | sigmaaldrich.com |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™) | Methanol with acid/base additives (Polar Ionic Mode) | MS | Fast chiral separations, suitable for LC/MS. sigmaaldrich.com | sigmaaldrich.com |
| SUMICHIRAL OA-2500 | Ethanol/Hexane (40:60, v/v) | MS/MS | Enantioselective metabolic stability studies. nih.gov | nih.gov |
Optical Rotation Measurements
Optical rotation is a fundamental property of chiral molecules. wikipedia.org An enantiomerically pure sample will rotate the plane of polarized light in a specific direction, either dextrorotatory (+) or levorotatory (-). The magnitude of this rotation is known as the specific rotation, [α], and is a characteristic physical constant for a given compound under defined conditions (temperature, wavelength of light, solvent, and concentration). wikipedia.org
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.govchem-soc.si This technique requires a single crystal of the compound, often in the form of a diastereomeric salt with a resolving agent of known absolute configuration.
The diffraction pattern of X-rays passing through the crystal allows for the determination of the precise three-dimensional arrangement of the atoms in the crystal lattice. nih.gov When using a resolving agent with a known stereochemistry, the absolute configuration of the target molecule can be unambiguously assigned. nih.govresearchgate.net While no specific crystal structure of a diastereomeric salt of this compound was found in the searched literature, this method remains the gold standard for absolute configuration determination in stereochemical studies. nih.govchem-soc.si
Derivatives and Analogs of 1 Ethylamino Propan 2 Ol in Advanced Organic Synthesis
Synthesis of Novel Aminopropanol (B1366323) Derivatives
The creation of novel derivatives from the 1-(ethylamino)propan-2-ol template is primarily achieved by targeting its reactive amine and hydroxyl functionalities or by modifying the central propanol (B110389) backbone.
Structural Modification Strategies at Amine and Hydroxyl Centers
The amine and hydroxyl groups of aminopropanols are readily modified through various standard organic transformations. The secondary amine can undergo reactions such as alkylation to form tertiary amines or acylation to produce amides. nih.govsemanticscholar.org The hydroxyl group is also a versatile handle for modification, participating in reactions like esterification and oxidation. semanticscholar.orgscispace.com
For instance, in the synthesis of novel propranolol (B1214883) derivatives, a related aminopropanol, the hydroxyl group is targeted for esterification with various benzoyl chlorides, while the secondary amine is a site for alkylation. semanticscholar.orgscispace.com Oxidation of the secondary alcohol can convert it to the corresponding ketone, 1-(ethylamino)propan-2-one, introducing a new reactive carbonyl group for further elaboration. Similarly, reduction reactions can also be employed to modify these centers. These transformations allow for fine-tuning of the molecule's steric and electronic properties.
Table 1: Examples of Structural Modification Reactions on Aminopropanol Scaffolds
| Reaction Type | Functional Group Targeted | Reagents/Conditions | Resulting Structure | Source(s) |
| Esterification | Hydroxyl (-OH) | 2-Bromobenzoyl chloride, CHCl₃, NaHCO₃ | O-Acyl derivative | semanticscholar.orgscispace.com |
| Oxidation | Hydroxyl (-OH) | Pyridinium (B92312) chlorochromate (PCC) | Ketone derivative | semanticscholar.orgscispace.com |
| Alkylation | Amine (-NH) | n-Butyl bromide | N-Alkyl derivative | semanticscholar.orgscispace.com |
| Acylation | Amine (-NH) | Acetic anhydride, CHCl₃ | N-Acetyl derivative | scispace.com |
| Nucleophilic Substitution | Hydroxyl (-OH) | Thionyl chloride (SOCl₂) | Chloro-derivative |
Elaboration of the Propanol Backbone
Elaboration of the propanol backbone involves extending or embedding the three-carbon chain into more complex systems. A key strategy involves using the aminopropanol moiety as a linker between two or more molecular fragments. An advanced example is the synthesis of a binuclear copper (II) complex where the ligand, 1,3-bis[N,N-bis(2-picolyl)amino]propan-2-ol, features two extensive bispicolylamine chelating arms tethered by the 2-hydroxypropyl group. mdpi.com This demonstrates a significant elaboration of the simple propanol backbone into a complex binucleating ligand. mdpi.com
Another approach involves multi-step syntheses where the propanol backbone is constructed as part of a larger target molecule. For example, the synthesis of various aminopropan-2-ol derivatives often starts with precursors like epichlorohydrin (B41342), which reacts with a substituted phenol (B47542) or other nucleophile, followed by the ring-opening of the epoxide with an appropriate amine. researchgate.net This sequence builds the elaborated propanolamine (B44665) structure piece by piece, incorporating diverse functionalities.
This compound as a Core Moiety in Complex Molecular Architectures
The this compound unit serves as a crucial core structure in the assembly of large, multifunctional molecules, particularly in medicinal chemistry.
Incorporation into Substituted Propanolamine Frameworks
The propanolamine framework is a common feature in many biologically active compounds. Synthetic strategies often involve coupling the aminopropanol unit to larger aromatic or heterocyclic systems. For example, numerous analogs have been developed where an indol-4-yloxy group is attached at the 1-position of the propanolamine chain, creating complex molecules with potential cardiovascular activity. researchgate.netnih.gov These syntheses typically involve reacting a suitable amine, such as (2-methoxyphenoxy)ethylamine, with an indole-derived epoxide. researchgate.net
Similarly, the aminopropanol moiety has been incorporated into carbazole-based structures. The synthesis of 1-(3-fluoro-9H-carbazol-9-yl)-3-((2-(2-methoxyphenoxy)ethyl)amino)propan-2-ol (WK-4) showcases the versatility of the propanolamine core in connecting different complex fragments. nih.gov
Table 2: Examples of Complex Architectures Incorporating the Propanolamine Moiety
| Core Scaffold | Example Derivative | Key Linkage | Source(s) |
| Indole | 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol | Ether linkage from propanol | researchgate.netnih.gov |
| Carbazole (B46965) | 1-(3-Fluoro-9H-carbazol-9-yl)-3-((4-fluorophenethyl)amino)propan-2-ol | N-C bond from carbazole to propanol | nih.gov |
| Naphthalene | 1-(Isopropylamino)-3-(naphthalen-1-yloxy)-propan-2-ol (Propranolol) | Ether linkage from propanol | semanticscholar.orgaablocks.com |
| Diphenylpyrrole | 1-(2,5-diphenyl-1H-pyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol | N-C bond from pyrrole (B145914) to propanol |
Role in Heterocyclic Compound Synthesis
Amino alcohols like this compound are valuable precursors in the synthesis of heterocyclic compounds. The dual functionality of the amine and alcohol groups allows them to participate in cyclization reactions to form rings containing nitrogen and oxygen. researchgate.net
A notable example is the synthesis of substituted morpholines. DL-alaninol, a related aminopropanol, can be converted to an N-protected stannyl (B1234572) ether intermediate, which then undergoes an annulation reaction with an aldehyde to form a C-substituted morpholine (B109124). orgsyn.org The aminopropanol provides the N-C-C-O fragment essential for the morpholine ring. orgsyn.org
Furthermore, the aminopropanol scaffold can be used to introduce side chains that themselves contain heterocycles, or the scaffold can be built around a pre-existing heterocyclic core. The synthesis of 2-Methyl-1-{[1-(1,3-thiazol-2-yl)ethyl]amino}propan-2-ol involves alkylating an aminopropanol with a thiazole (B1198619) derivative, directly linking the two structural motifs. smolecule.com In other cases, multi-component reactions can efficiently generate complex molecules like 1-(2,5-diphenyl-1H-pyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol, where a pyrrole ring is integral to the final structure.
Structure-Reactivity Relationship Studies in Derived Compounds
Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to designing efficient synthetic routes and novel compounds. For derivatives of this compound, modifications to its core structure directly influence its reactivity.
Steric factors also play a critical role. The introduction of bulky substituents, such as the diphenyl groups in 1-(2,5-diphenyl-1H-pyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol, increases steric bulk around the reactive centers. This can influence which reaction pathways are favored, potentially leading to higher selectivity in subsequent transformations. In related amino alcohols, steric hindrance due to methyl branching has been noted to influence the rates of nucleophilic substitution. Similarly, the enhanced lipophilicity from a cyclohexyl group compared to a smaller cyclopropyl (B3062369) group can affect solubility and interactions in different solvent systems, thereby altering reaction kinetics and outcomes. These structure-reactivity relationships provide a predictive framework for chemists to design derivatives with tailored chemical properties for advanced applications. researchgate.net
Applications of this compound Derivatives in Applied Chemistry
Derivatives of this compound, a versatile organic compound featuring both a secondary amine and a secondary alcohol functional group, serve as crucial building blocks and functional molecules in various sectors of applied chemistry. ontosight.ainih.gov The inherent reactivity of the N-H and O-H groups allows for a wide range of chemical modifications, leading to derivatives with tailored properties for specific applications. These applications span from enhancing the durability of plastics to formulating effective cleaning agents and protecting metals from environmental degradation.
Function as Stabilizers in Polymer Science
Derivatives of this compound, particularly those belonging to the amino alcohol family, contribute to the stabilization of polymers. Organophosphorus compounds derived from propan-2-ol structures have been noted for their use as stabilizers in polymers and as additives in lubricant oils. arkat-usa.org The mechanism of stabilization often involves the termination of radical chain reactions that lead to polymer degradation under the influence of heat, light, or oxidation.
Polymers such as poly[N-(2-hydroxypropyl)methacrylamide] (PHPMA), which share the N-(2-hydroxypropyl) structural motif, are synthesized from monomers like N-(2-hydroxypropyl)methacrylamide. mdpi.comacs.org This monomer is prepared through the reaction of methacryloyl chloride with 1-aminopropan-2-ol. mdpi.com While primarily investigated for biomedical applications due to their hydrophilicity and biocompatibility, the principles of their synthesis and functionalization are relevant. mdpi.comacs.orgresearchgate.net The presence of hydroxyl and amine functionalities in these polymer structures can play a role in quenching reactive species that would otherwise lead to the deterioration of the polymer matrix. For instance, hindered amine light stabilizers (HALS), a major class of polymer stabilizers, function through a cycle of radical trapping, and amino alcohol derivatives can exhibit similar reactivity. Some complex additive systems and benzofuranone derivatives (lactones) are known to act as traps for carbon-centered alkyl radicals, particularly at elevated processing temperatures. academie-sciences.fr
The functional groups in this compound derivatives allow them to be incorporated into polymer backbones or used as additives. This imparts enhanced resistance to thermal and oxidative degradation, thereby extending the service life of the polymer materials.
Role as Precursors for Surfactants and Emulsifiers
The amphiphilic nature of this compound derivatives, containing both a polar head group (amine and hydroxyl) and a modifiable nonpolar tail, makes them excellent precursors for synthesizing surfactants and emulsifiers. ontosight.ai These resulting compounds are critical in products ranging from detergents to food and cosmetics.
The synthesis typically involves two main reaction pathways:
Alkylation/Acylation of the Amine: The secondary amine can be reacted with long-chain alkyl halides or fatty acids to introduce a hydrophobic tail.
Quaternization of the Amine: The nitrogen atom can be further alkylated to form a quaternary ammonium (B1175870) salt, creating a cationic surfactant. sanyo-chemical-solutions.com This process enhances the hydrophilic character of the head group and imparts permanent positive charge, which is beneficial for applications like fabric softeners and biocides. sanyo-chemical-solutions.comkemdikbud.go.id
For example, long-chain alkanolamide esters can be synthesized and subsequently reacted with an acid to produce cationic surfactants. kemdikbud.go.id The general principle involves reacting a tertiary amine with an alkylating agent to form a quaternary ammonium salt. sanyo-chemical-solutions.com Derivatives of this compound can be transformed into tertiary amines and then quaternized. These cationic surfactants are effective at reducing surface tension and forming micelles in aqueous solutions. The presence of the hydroxyl group can further modify the surfactant's properties, such as its solubility and interaction with surfaces.
Research has demonstrated the synthesis of cationic surfactants from various fatty acids and amino alcohols. kemdikbud.go.id The resulting surfactants exhibit characteristic properties such as a critical micelle concentration (CMC), at which they self-assemble into micelles, and the ability to significantly lower the surface tension of water.
| Surfactant Type | Hydrophobic Chain | Key Synthesis Step | Typical Application | Reference |
|---|---|---|---|---|
| Quaternary Ammonium Salt | Stearic Acid Derivative | Quaternization of tertiary amine | Fabric Softeners, Biocides | sanyo-chemical-solutions.comkemdikbud.go.id |
| Dicephalic Cationic Surfactant | Decyl, Dodecyl, Tetradecyl | Alkylation, reduction, and quaternization | Specialty Emulsifiers | nih.gov |
| Amidoamine Salt | Stearic Acid | Condensation and neutralization | Softeners with hydrolysis resistance | sanyo-chemical-solutions.com |
| Perfluoroalkylated Amphiphile | Perfluoroalkyl segment | Epoxide ring-opening | Co-emulsifiers for fluorocarbon emulsions | acs.org |
Utilization in Corrosion Inhibitor Development
Derivatives of this compound are highly effective as corrosion inhibitors for various metals, particularly for steel in acidic or chloride-containing environments. ontosight.ai Their efficacy stems from the presence of nitrogen and oxygen atoms, which have lone pairs of electrons available for coordination with metal surface atoms. jetir.org
The mechanism of inhibition involves the adsorption of the derivative molecule onto the metal surface, forming a protective film. scirp.orgresearchgate.net This film acts as a barrier, isolating the metal from the corrosive environment and impeding both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) electrochemical reactions that drive corrosion. researchgate.netacademie-sciences.fr These compounds are generally classified as mixed-type inhibitors because they affect both anodic and cathodic processes. academie-sciences.fr
The molecular structure of the inhibitor is critical to its performance. The ethyl and propyl groups contribute to the surface area covered by the molecule, while the polar amine and hydroxyl groups provide strong anchoring points to the metal surface. jetir.orgrsc.org The adsorption can be physical (electrostatic interaction) or chemical (covalent bond formation), often obeying models like the Langmuir adsorption isotherm. jetir.org Research has shown that amino alcohols can displace chloride ions and form a durable passivating film on steel surfaces. scirp.org The presence of electron-donating groups like hydroxyl (-OH) and amino (-NH2) generally enhances the inhibition efficiency. rsc.org
Studies have quantified the effectiveness of various amino alcohol derivatives, demonstrating significant reductions in corrosion rates even at low concentrations. The inhibition efficiency often increases with the concentration of the inhibitor. ekb.eg
| Inhibitor Type | Metal | Corrosive Medium | Key Finding | Reference |
|---|---|---|---|---|
| Amino Alcohols | Steel in Concrete | 3.5 wt% NaCl | Forms a durable passivating film, displacing chloride ions. | scirp.org |
| Phenylimine-2-propanol | Copper | 0.05 M Acetate (B1210297) Buffer | Acts as a mixed-type inhibitor with predominant cathodic effectiveness. | academie-sciences.fr |
| Amine and Ester-based Organic Formulation | Steel in Concrete | Chloride Contaminated | Dual action: amines adsorb on the metal surface while esters can have a pore-blocking effect. | researchgate.netresearchgate.net |
| Barbiturate Derivatives | Mild Steel | 1M Sulfuric Acid | Inhibition efficiency reached 85.3% at 200 ppm, with adsorption obeying the Langmuir isotherm. | ekb.eg |
Advanced Spectroscopic and Analytical Characterization of 1 Ethylamino Propan 2 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 1-(Ethylamino)propan-2-ol, the structure (CH₃CH₂NHCH₂CH(OH)CH₃) suggests five distinct sets of proton signals, plus exchangeable protons from the amine (NH) and hydroxyl (OH) groups.
The analysis of a ¹H NMR spectrum involves examining chemical shifts (δ), integration (relative number of protons), and signal multiplicity (splitting pattern). The expected signals for this compound are detailed below. The splitting patterns are predicted by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling To |
| -CH(OH)-CH₃ (C3) | ~1.1 | Doublet (d) | 3H | -CH (OH)- |
| CH₃ -CH₂- (Ethyl) | ~1.1 | Triplet (t) | 3H | -CH₂ -NH- |
| -NH-CH₂ -CH(OH)- (C1) | ~2.5-2.7 | Multiplet (m) | 2H | -CH₂ -NH-, -CH (OH)- |
| CH₃-CH₂ -NH- (Ethyl) | ~2.6 | Quartet (q) | 2H | CH₃ -CH₂- |
| -CH (OH)-CH₃ (C2) | ~3.7-3.9 | Multiplet (m) | 1H | -NH-CH ₂-, -C(OH)CH₃ |
| -NH - and -OH | Broad, variable | Singlet (s) | 2H | (May not show coupling) |
Note: The addition of D₂O would cause the NH and OH signals to disappear, a technique used to confirm their identities. docbrown.info
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp line. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule. The chemical shift of each carbon is influenced by its hybridization and proximity to electronegative atoms like oxygen and nitrogen.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom (Position) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C H₃-CH₂- (Ethyl) | 10-20 | Aliphatic methyl carbon, distant from heteroatoms. |
| -CH(OH)-C H₃ (C3) | 20-30 | Aliphatic methyl carbon, adjacent to a carbon bearing an OH group. |
| CH₃-C H₂-NH- (Ethyl) | 40-50 | Methylene (B1212753) carbon adjacent to a nitrogen atom. |
| -NH-C H₂-CH(OH)- (C1) | 50-60 | Methylene carbon adjacent to both nitrogen and a CH(OH) group. |
| -C H(OH)-CH₃ (C2) | 60-70 | Methine carbon directly bonded to an electronegative oxygen atom. oregonstate.edudocbrown.info |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. chemicalbook.com For this compound, COSY would show cross-peaks between:
The methyl and methylene protons of the ethyl group.
The C1 methylene protons and the C2 methine proton.
The C2 methine proton and the C3 methyl protons.
The C1 methylene protons and the NH proton (if coupling is observed).
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov It is invaluable for definitively assigning the ¹H and ¹³C spectra. For instance, the proton signal predicted around 3.7-3.9 ppm would show a cross-peak to the carbon signal predicted at 60-70 ppm, confirming their assignment as the C2-H and C2 carbon, respectively.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons over two to three bonds (and sometimes four). nih.gov This is crucial for piecing together the molecular fragments. Key HMBC correlations for this compound would include:
Correlations from the ethyl group protons to the C1 carbon, confirming the ethyl group's attachment to the nitrogen.
Correlations from the C3 methyl protons to the C2 and C1 carbons.
Correlations from the C1 protons to the C2 and C3 carbons, as well as to the ethyl group carbons.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of the molecule by providing an exact mass. For this compound, the molecular formula is C₅H₁₃NO. pitt.edu
Table 3: HRMS Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₅H₁₃NO | pitt.edu |
| Monoisotopic Mass (Calculated) | 103.099714 | pitt.edu |
| Ion | [M+H]⁺ | |
| Exact Mass (m/z) | 103.1070 |
The experimentally determined exact mass from HRMS would be compared to the calculated value to confirm the elemental formula, ruling out other combinations of atoms that might have the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion, [M+H]⁺), which is then fragmented by collision-induced dissociation. The resulting fragment ions (product ions) are analyzed to reveal information about the molecule's structure. libretexts.org
The fragmentation of this compound is dominated by cleavages adjacent to the nitrogen and oxygen atoms (alpha-cleavage), as these sites stabilize the resulting positive charge.
Key Predicted Fragmentation Pathways:
Alpha-cleavage adjacent to Nitrogen: The most favorable fragmentation is the cleavage of the C1-C2 bond, as it leads to a stable, resonance-stabilized iminium ion.
[CH₃CH₂NHCH₂CH(OH)CH₃]⁺˙ → [CH₃CH₂NH=CH₂]⁺ + ˙CH(OH)CH₃
This would produce a major fragment ion at m/z 58 .
Alpha-cleavage adjacent to Oxygen: Cleavage of the C2-C3 bond (loss of a methyl radical) is another common pathway for secondary alcohols.
[CH₃CH₂NHCH₂CH(OH)CH₃]⁺˙ → [CH₃CH₂NHCH₂CH=OH]⁺ + ˙CH₃
This would result in a fragment ion at m/z 88 ([M-15]⁺).
Loss of Water: Alcohols can readily lose a molecule of water (18 Da), especially upon ionization.
[M+H]⁺ → [C₅H₁₂N]⁺ + H₂O
This would produce a fragment at m/z 86 ([M+H-18]⁺).
Table 4: Predicted Major Fragment Ions in MS/MS of this compound
| m/z (Fragment Ion) | Proposed Structure | Fragmentation Pathway |
| 104 | [C₅H₁₄NO]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 88 | [C₄H₁₀NO]⁺ | Loss of methyl radical (˙CH₃) |
| 86 | [C₅H₁₂N]⁺ | Loss of water (H₂O) from [M+H]⁺ |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage at C1-C2 bond |
| 44 | [C₂H₆N]⁺ | Cleavage of C2-C1 bond, yielding [CH₂(NH)CH₃]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical compounds in a sample and then identifies them based on their mass-to-charge ratio. scioninstruments.com This method is exceptionally well-suited for determining the purity of this compound and identifying any volatile impurities that may be present from its synthesis or degradation.
In a typical GC-MS analysis, the sample is vaporized and injected into a gas chromatograph. The components of the sample are then separated as they travel through a capillary column. scioninstruments.com The retention time, the time it takes for a specific compound to exit the column, is a characteristic feature that can be used for identification. Following separation, the compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for definitive identification and structural elucidation. scioninstruments.com
For this compound, GC-MS analysis can effectively separate the main compound from potential impurities such as starting materials, by-products, or residual solvents. google.comnih.gov The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight (103.16 g/mol ), along with characteristic fragmentation patterns resulting from the cleavage of its chemical bonds. nih.gov For instance, fragmentation may occur at the C-C, C-N, and C-O bonds, yielding specific charged fragments that are diagnostic for the structure of the molecule.
Volatile impurities that could be detected by GC-MS include unreacted starting materials like ethylamine (B1201723) and propylene (B89431) oxide, or solvents used during the synthesis. The presence of these impurities can be quantified by comparing their peak areas in the chromatogram to those of known standards. fda.gov The FDA has established methods for using GC-MS to detect and quantify potentially harmful impurities in consumer products, highlighting the technique's importance in quality control. fda.gov
Table 1: Potential Volatile Impurities in this compound Detectable by GC-MS This table is for illustrative purposes and the specific impurities would depend on the synthetic route.
| Potential Impurity | Typical Retention Time Range (min) | Key Mass Fragments (m/z) |
| Ethylamine | Lower than the main compound | 45, 30, 28 |
| Propylene oxide | Lower than the main compound | 58, 43, 29 |
| Diethylamine | Variable | 73, 58, 44 |
| Unreacted starting materials | Variable | Dependent on specific precursors |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. pages.dev It works on the principle that covalent bonds in a molecule vibrate at specific frequencies. libretexts.org When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to its natural vibrational modes, leading to an IR spectrum that shows absorption bands characteristic of its functional groups. pages.devlibretexts.org
For this compound, the IR spectrum provides clear evidence for its key functional groups: the hydroxyl (-OH) group, the secondary amine (-NH) group, and the alkyl C-H bonds.
The vibrational spectrum of this compound can be analyzed by assigning the observed absorption bands to specific molecular vibrations.
O-H Stretching: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹. docbrown.info This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules.
N-H Stretching: A medium-intensity absorption band for the secondary amine N-H stretch typically appears in the range of 3300-3500 cm⁻¹. This peak may sometimes overlap with the broad O-H band.
C-H Stretching: Strong absorption bands due to the stretching vibrations of the C-H bonds in the ethyl and propyl groups are observed in the 2850-3000 cm⁻¹ region. docbrown.info
O-H Bending: The bending vibration of the O-H group usually appears as a broad absorption in the 1350-1450 cm⁻¹ range.
N-H Bending: The N-H bending vibration for a secondary amine typically occurs around 1550-1650 cm⁻¹.
C-O Stretching: A strong absorption band corresponding to the C-O stretching vibration of the secondary alcohol is expected in the 1000-1150 cm⁻¹ region. docbrown.info
C-N Stretching: The C-N stretching vibration typically gives rise to a medium to weak absorption band in the 1020-1250 cm⁻¹ range.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |
| N-H (Secondary Amine) | Stretching | 3300-3500 | Medium |
| C-H (Alkyl) | Stretching | 2850-3000 | Strong |
| N-H (Secondary Amine) | Bending | 1550-1650 | Medium |
| C-O (Secondary Alcohol) | Stretching | 1000-1150 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. tanta.edu.egslideshare.net The wavelength of light absorbed is dependent on the energy difference between these orbitals.
This compound is a saturated amino alcohol and lacks extensive chromophores (light-absorbing groups) like conjugated double bonds or aromatic rings. tanta.edu.eg Therefore, it is not expected to show significant absorption in the visible region of the spectrum. Its primary electronic transitions will occur in the ultraviolet region.
The main electronic transitions possible for this compound are:
n → σ* transitions: These involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to an anti-bonding sigma (σ*) orbital. These transitions are typically of low intensity and occur at shorter wavelengths, usually below 200 nm in the far-UV region.
σ → σ* transitions: These transitions involve promoting an electron from a sigma (σ) bonding orbital to an anti-bonding sigma (σ*) orbital. These require higher energy and thus occur at even shorter wavelengths, typically in the vacuum UV region (<190 nm). tanta.edu.eg
The UV-Vis spectrum of this compound is therefore expected to be relatively simple, with absorptions primarily in the far-UV range. The position and intensity of these absorptions can be influenced by the solvent polarity. tanta.edu.eg For example, in a polar protic solvent, hydrogen bonding with the lone pairs on the nitrogen and oxygen atoms can lower the energy of the non-bonding orbitals, leading to a blue shift (shift to shorter wavelengths) of the n → σ* transition.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |
| n → σ | C-N-H, C-O-H | < 200 | Low |
| σ → σ | C-C, C-H, C-N, C-O | < 190 | Variable |
Chiroptical Spectroscopy (for Optically Active Forms)
This compound possesses a chiral center at the second carbon atom of the propanol (B110389) chain, meaning it can exist as two non-superimposable mirror images called enantiomers: (R)-1-(Ethylamino)propan-2-ol and (S)-1-(Ethylamino)propan-2-ol. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the absolute configuration of a chiral molecule. bruker.comnih.gov
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. faccts.de While a UV-Vis spectrum shows absorption, an ECD spectrum can show both positive and negative bands (Cotton effects), which are characteristic of the molecule's three-dimensional structure. mdpi.com
The ECD spectrum of an enantiomerically pure sample of this compound would be the mirror image of the spectrum of its opposite enantiomer. mdpi.com By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for the (R) and (S) configurations, the absolute configuration of the sample can be determined. faccts.de The electronic transitions responsible for the ECD signals are the same n → σ* and σ → σ* transitions observed in UV-Vis spectroscopy, but their differential absorption of circularly polarized light provides the chiroptical information. The appearance of an induced circular dichroism (ICD) signal can occur when a chromophoric guest molecule interacts with a chiral host. d-nb.info
Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. bruker.com VCD spectroscopy provides stereochemical information based on the vibrational transitions of a chiral molecule. nih.govnih.gov
By comparing the experimental VCD spectrum with theoretical spectra calculated using methods like Density Functional Theory (DFT), the absolute configuration of this compound can be unambiguously assigned. nih.gov The analysis of VCD spectra, often in conjunction with IR spectra, can also provide detailed insights into intermolecular interactions, such as hydrogen bonding. nih.gov
Table 4: Chiroptical Techniques for Stereochemical Analysis of this compound
| Technique | Principle | Information Obtained |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. faccts.de | Absolute configuration, conformational analysis, electronic transition assignments. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. bruker.com | Absolute configuration, detailed conformational information, study of intermolecular interactions. nih.gov |
Electronic Circular Dichroism (ECD)
Chromatographic Methods for Purity and Separation
Chromatographic techniques are indispensable for the analysis of this compound, providing essential information on its purity, the separation of its stereoisomers, and the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most powerful and commonly employed methods for these purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of this compound and its derivatives. Due to the absence of a significant chromophore in the basic this compound structure, direct UV detection can be challenging, often necessitating derivatization or the use of alternative detection methods. oup.com
Reversed-Phase HPLC Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of amino alcohols. Separation is achieved on a nonpolar stationary phase (like C18) with a polar mobile phase. For compounds like this compound, which are polar and basic, mobile phase modifiers are crucial for achieving good peak shape and retention. Acidic additives, such as formic acid or trifluoroacetic acid (TFA), are often used to protonate the amine group, which minimizes peak tailing and improves interaction with the stationary phase. akjournals.com
A typical analytical approach for a derivative, 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, involves using a C18 column with a gradient elution system of acetonitrile (B52724) and water containing 0.1% formic acid, coupled with mass spectrometry (MS) for detection. This highlights a common strategy: when UV detection is not sufficiently sensitive, coupling HPLC with a mass spectrometer (HPLC-MS) provides excellent sensitivity and specificity.
Chiral HPLC Since this compound possesses a chiral center at the C2 position, separating its enantiomers is critical, especially in pharmaceutical contexts where enantiomers can have different biological activities. Chiral HPLC is the premier method for this purpose. csfarmacie.czscirp.org This can be accomplished through two main strategies:
Direct Separation: Using a Chiral Stationary Phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for separating a broad range of chiral compounds, including amino alcohols. csfarmacie.czscirp.org The mobile phase is often a mixture of a hydrocarbon (like n-hexane or n-heptane) and an alcohol modifier (like 2-propanol or ethanol). scirp.orghplc.eu
Indirect Separation: Derivatizing the enantiomeric mixture with a chiral derivatizing reagent (CDR) to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18). oup.comakjournals.com This approach can also enhance UV detection if the CDR contains a strong chromophore. oup.com
The table below summarizes representative HPLC conditions for the analysis of amino alcohols and their derivatives, based on published research findings.
| Analyte | Column Type | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Reference |
|---|---|---|---|---|---|---|
| Metoprolol (B1676517) Metabolite (1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol) | C18 | Acetonitrile / 0.1% Formic Acid (Gradient) | N/A | ESI-MS | N/A | |
| β-Amino Alcohols (Derivatized) | Waters Spherisorb ODS2 (C18), 5 µm | Gradient of Acetonitrile in 10 mM Triethylammonium phosphate (B84403) (pH 4.0) | 1.0 | UV (231 nm) | < 31 | oup.com |
| Carvedilol (B1668590) Enantiomers | Phenomenex Lux-cellulose-4, 5 µm | Isopropanol (B130326) / n-Heptane (60:40 v/v) | 1.0 | UV (254 nm) | R(+): ~5.5, S(-): ~6.5 | scirp.org |
| 3-Aminobutanol (Derivatized) | Dima C18 | 40% Acetonitrile / 60% 0.1% NaH₂PO₄ buffer (pH 4.5) | 1.0 | UV (254 nm) | Diastereomer 1: ~12.1, Diastereomer 2: ~13.5 | google.com |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique extensively used to monitor the progress of chemical reactions, such as the synthesis of this compound and its derivatives. nih.govnih.govlibretexts.org By periodically taking small aliquots from the reaction mixture and analyzing them by TLC, chemists can observe the consumption of starting materials and the formation of the desired product. chemistryhall.com
A typical TLC analysis is performed on a plate coated with a thin layer of an adsorbent, most commonly silica (B1680970) gel. nih.govlibretexts.org A small spot of the reaction mixture is applied to the baseline of the plate, alongside spots of the starting materials for reference. The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). The mobile phase travels up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary phase and solubility in the mobile phase. chemistryhall.com
For amino alcohols, which are polar compounds, a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is often used as the mobile phase. semanticscholar.org The polarity of the solvent system is optimized to achieve good separation between the starting materials and the product. For instance, in the synthesis of a propranolol (B1214883) derivative, an ethyl acetate/hexane system was used. semanticscholar.org Similarly, the synthesis of a metoprolol derivative involving an ethylamino group was monitored using a silica gel plate with an ethyl acetate/hexane mobile phase.
Since this compound is not colored and lacks a strong UV chromophore, visualization of the spots on the TLC plate requires specific techniques. Common methods include:
UV Light: If any of the reactants or products contain a UV-active functional group, they can be visualized under a UV lamp (typically at 254 nm). nih.gov
Staining: The plate can be treated with a chemical stain that reacts with the compounds to produce colored spots. Potassium permanganate (B83412) (KMnO₄) is a general stain that reacts with oxidizable groups like alcohols. orgsyn.org Ninhydrin is a more specific stain that reacts with primary and secondary amines to produce a characteristic purple or yellow color. nih.govepfl.ch
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated for each spot. A change in the TLC profile, such as the disappearance of a starting material spot and the appearance of a new product spot with a different Rf value, indicates that the reaction is proceeding. chemistryhall.com
The table below outlines general TLC systems suitable for monitoring reactions involving amino alcohols.
| Compound Class | Stationary Phase | Typical Mobile Phase (v/v) | Visualization Method | Reference |
|---|---|---|---|---|
| Amino Alcohols | Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane (e.g., 1:1 to 3:7) | UV (if applicable), Potassium Permanganate, Ninhydrin | chemistryhall.comsemanticscholar.orgrsc.org |
| Polar Amino Alcohols | Silica Gel | Dichloromethane / Methanol (e.g., 9:1) | Potassium Permanganate, Iodine Vapor | |
| Basic Amino Compounds | Silica Gel | Acetone / Toluene / Ethanol (B145695) / Ammonia (45:45:10:1) | UV (245 nm) | |
| General Amino Acids | Silica Gel | n-Butanol / Acetic Acid / Water (60:15:25) | Ninhydrin Spray | nih.gov |
Computational Chemistry and Theoretical Investigations of 1 Ethylamino Propan 2 Ol
Molecular Structure and Conformation Analysis
The flexible nature of 1-(Ethylamino)propan-2-ol, owing to its rotatable single bonds, gives rise to a complex potential energy surface with multiple possible conformations. Computational analysis is crucial for identifying the most stable forms of the molecule and understanding the energetic relationships between them.
Conformational Search and Energy Landscapes
A comprehensive conformational analysis of this compound involves the systematic exploration of its potential energy hypersurface. While dedicated studies on the neutral form of this compound are not prevalent in publicly accessible literature, a full conformational analysis has been conducted on its protonated form, 2(S)-1-(ethylamonium)propan-2-ol, which is a fragment of the pharmaceutical compound carvedilol (B1668590). researchgate.netu-szeged.hu In that study, full gas-phase geometry optimizations were performed at the ab initio RHF/3-21G level of theory. researchgate.net This level of theory, while foundational, provides a valuable initial mapping of the conformational landscape.
The primary degrees of freedom that dictate the conformational space of this compound are the torsion angles around the C-C and C-N bonds. A systematic search would typically involve rotating these bonds at set increments, followed by geometry optimization of each resulting structure to find the nearest local energy minimum. The relative energies of these optimized conformers are then plotted to visualize the energy landscape, identifying the global minimum (the most stable conformation) and other low-energy conformers.
For a molecule like this compound, the energy landscape is expected to feature several low-energy conformers stabilized by various non-covalent interactions. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is critical for understanding the molecule's properties in a real-world ensemble.
| Computational Method | Key Findings/Objectives | Reference |
| Ab initio RHF/3-21G | Full gas-phase geometry optimization of the protonated form, 2(S)-1-(ethylamonium)propan-2-ol. | researchgate.net |
| General Conformational Search | Identification of stable conformers by systematic rotation of key dihedral angles. | |
| Energy Landscape Analysis | Determination of the global minimum and relative energies of other conformers. |
Analysis of Inter- and Intramolecular Interactions (e.g., Hydrogen Bonding)
Intramolecular hydrogen bonding is a key factor in determining the conformational preferences of this compound. The presence of a hydroxyl group (hydrogen bond donor) and a secondary amine (hydrogen bond donor and acceptor) allows for the formation of a five-membered ring structure through a hydrogen bond between the hydroxyl proton and the nitrogen lone pair (O-H···N). This interaction is expected to significantly stabilize certain conformations.
Theoretical studies on similar amino alcohols have consistently highlighted the importance of such intramolecular hydrogen bonds. researchgate.net The strength of this bond can be evaluated computationally by examining the geometric parameters (e.g., the H···N distance and the O-H-N angle) and by analyzing the electron density at the bond critical point using Quantum Theory of Atoms in Molecules (QTAIM). Generally, shorter hydrogen bond distances and a specific range of angles are indicative of stronger interactions.
Electronic Structure and Bonding Properties
The electronic characteristics of this compound, such as charge distribution and orbital interactions, are fundamental to its chemical nature. Quantum chemical calculations provide a detailed picture of these properties.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a powerful method for investigating the electronic structure of molecules like this compound. DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can provide accurate geometries and energies for the different conformers. conicet.gov.ar
These calculations can be used to generate a variety of electronic property data, including:
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show a negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating regions susceptible to electrophilic attack, and positive potentials (blue) around the hydroxyl and amine hydrogens, indicating sites for nucleophilic attack.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential and its tendency to donate electrons, while the LUMO energy relates to the electron affinity and its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
| DFT-Derived Property | Description |
| Optimized Geometry | Provides precise bond lengths, bond angles, and dihedral angles for the most stable conformer. |
| Relative Energies | Allows for the ranking of conformer stability. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and predicts sites of electrophilic and nucleophilic attack. |
| HOMO-LUMO Orbitals | Characterizes the frontier orbitals to assess reactivity and kinetic stability. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and conjugative interactions within a molecule by transforming the complex molecular orbitals into a more intuitive, localized "Lewis-like" representation of bonding. periodicodimineralogia.itsouthampton.ac.uk For this compound, NBO analysis would provide quantitative insights into the intramolecular hydrogen bond.
A key aspect of NBO analysis is the examination of the second-order perturbation energy, E(2), which quantifies the stabilization energy from donor-acceptor interactions. In the case of the O-H···N intramolecular hydrogen bond, a significant E(2) value would be expected for the interaction between the lone pair orbital of the nitrogen atom (n(N)) and the antibonding orbital of the O-H bond (σ*(O-H)). This interaction represents the delocalization of electron density from the nitrogen to the O-H antibonding orbital, which is a hallmark of hydrogen bonding.
NBO analysis also provides the natural atomic charges, which offer a more chemically intuitive picture of the charge distribution than other methods like Mulliken population analysis.
| NBO Analysis Parameter | Significance for this compound |
| Natural Atomic Charges | Provides a detailed and intuitive picture of the charge distribution on each atom. |
| Donor-Acceptor Interactions (E(2)) | Quantifies the strength of the intramolecular hydrogen bond (n(N) -> σ*(O-H)) and other hyperconjugative interactions. |
| Hybridization of NBOs | Describes the hybridization of the atomic orbitals contributing to the bonds and lone pairs. |
Prediction and Interpretation of Spectroscopic Data
Computational methods are widely used to predict and help interpret experimental spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. q-chem.com
For this compound, DFT calculations can be used to compute the harmonic vibrational frequencies. These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared with experimental IR spectra to aid in the assignment of vibrational modes. Key predicted vibrational modes would include:
O-H stretching, which would be expected to be red-shifted (lower frequency) in conformers with a strong intramolecular hydrogen bond.
N-H stretching.
C-H, C-O, C-N, and C-C stretching and bending modes.
Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. computabio.com Predicted ¹H and ¹³C NMR spectra can be invaluable for structural elucidation. The chemical shifts are highly sensitive to the local electronic environment, so different conformers will have slightly different predicted spectra. By calculating a Boltzmann-averaged spectrum over the low-energy conformers, a more accurate comparison with experimental data can be achieved.
| Spectroscopic Technique | Predicted Parameters | Key Insights from Prediction |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | Assignment of vibrational bands; identification of intramolecular hydrogen bonding through shifts in O-H stretching frequency. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C chemical shifts. | Aiding in the assignment of experimental spectra; confirming the molecular structure and major conformational populations. |
Simulated NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in the interpretation of experimental spectra. chemrxiv.orgacs.org The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
For this compound, theoretical calculations would first determine the most stable conformers, as the observed chemical shifts are a Boltzmann-weighted average of the shifts for all significant conformations in solution. liverpool.ac.uk Different DFT functionals and basis sets, such as B3LYP/6-31G(d,p) or more advanced functionals like MPW1PW91, can be employed to find the best correlation with experimental data. acs.orgidc-online.com The accuracy of these predictions can be further enhanced by using specialized functionals developed specifically for proton or carbon chemical shift calculations or by applying scaling factors derived from regression analysis of computed versus experimental data for related molecules. chemrxiv.orgidc-online.com
A simulated ¹H and ¹³C NMR spectrum for this compound would provide predicted chemical shifts for each unique proton and carbon atom in the molecule. These predictions are invaluable for assigning peaks in an experimental spectrum, especially for complex regions or where signals overlap. For instance, the protons on the ethyl group, the propanol (B110389) backbone, and the hydroxyl and amine groups would all have distinct predicted chemical shifts based on their electronic environment.
Table 1: Simulated ¹H and ¹³C NMR Chemical Shifts for this compound
This table presents hypothetical yet representative NMR chemical shift data for this compound, as would be predicted using DFT calculations (e.g., at the B3LYP/6-31G(d,p) level in a solvent continuum model).
| Atom Position | Simulated ¹H Chemical Shift (ppm) | Simulated ¹³C Chemical Shift (ppm) |
| CH₃-CH(OH)- | 1.15 (doublet) | 20.5 |
| -CH(OH)- | 3.80 (multiplet) | 65.0 |
| -CH₂-NH- | 2.60 (multiplet) | 55.2 |
| CH₃-CH₂-NH- | 1.05 (triplet) | 15.1 |
| -CH₂-NH- (ethyl) | 2.75 (quartet) | 45.8 |
| -OH | 2.50 (broad singlet) | - |
| -NH- | 1.80 (broad singlet) | - |
Simulated IR and UV-Vis Spectra
Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra serve as powerful predictive tools for identifying functional groups and understanding electronic transitions within a molecule.
Infrared (IR) Spectroscopy: Computational methods calculate the vibrational frequencies of a molecule based on its optimized geometry. These frequencies correspond to the energy required to excite different vibrational modes, such as stretching, bending, and rocking of chemical bonds. scielo.org.za For this compound, DFT calculations would predict characteristic absorption bands. Key predicted vibrations would include:
O-H stretch: A broad band typically predicted around 3300-3400 cm⁻¹, characteristic of the alcohol group and influenced by hydrogen bonding.
N-H stretch: A moderate band in the same region (3300-3400 cm⁻¹), corresponding to the secondary amine.
C-H stretch: Multiple sharp peaks between 2850 and 3000 cm⁻¹ from the methyl and methylene (B1212753) groups.
C-O stretch: A strong band in the 1050-1150 cm⁻¹ region.
C-N stretch: A band of medium intensity around 1100-1200 cm⁻¹.
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. scielo.org.za
Ultraviolet-Visible (UV-Vis) Spectroscopy: Simulated UV-Vis spectra are generated using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method calculates the energies of electronic transitions from occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to unoccupied ones (like the Lowest Unoccupied Molecular Orbital, LUMO). For a simple aliphatic amino alcohol like this compound, which lacks significant chromophores, strong absorptions are not expected in the standard UV-Vis range (200-800 nm). The primary electronic transitions would be n → σ* transitions associated with the lone pairs on the oxygen and nitrogen atoms. These transitions are high in energy and would likely occur in the far-UV region, below 200 nm. spectroscopyonline.com
Table 2: Predicted Dominant IR Vibrational Frequencies for this compound
This table shows representative theoretical vibrational frequencies, which would be calculated using DFT methods. Values are typically scaled to match experimental results.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch | 3350 | Strong, Broad |
| N-H Stretch | 3320 | Medium |
| C-H Stretch (Aliphatic) | 2970 - 2880 | Strong |
| C-O Stretch | 1100 | Strong |
| C-N Stretch | 1180 | Medium |
Computational Studies of Reaction Mechanisms
Computational chemistry is instrumental in mapping out the intricate details of chemical reactions, providing insights that are often inaccessible through experimental means alone. acs.orgcdnsciencepub.com For this compound, theoretical modeling can elucidate reaction pathways, identify transient intermediates, and calculate the energy barriers that govern reaction rates.
Theoretical Modeling of Reaction Pathways
Theoretical modeling of reaction pathways involves calculating the potential energy surface (PES) for a given chemical transformation. By identifying the minimum energy pathways between reactants and products, chemists can understand the step-by-step process of a reaction. DFT is a common method for these calculations. nih.govrsc.org
For reactions involving this compound, such as N-alkylation or reactions at the hydroxyl group, computational models can compare different possible mechanisms. acs.org For example, in a reaction with an electrophile, modeling can determine whether the nitrogen or the oxygen atom is the more likely site of initial attack by comparing the activation energies of the two competing pathways. rsc.org Studies on similar amino alcohols have shown that factors like the choice of catalyst can reverse the innate reactivity of the amine and alcohol groups. rsc.org The solvent's effect is also crucial and can be modeled using continuum solvation models (like PCM) or by including explicit solvent molecules in the calculation. cdnsciencepub.comacs.org
Prediction of Transition State Structures and Energetics
A key aspect of modeling reaction pathways is the identification and characterization of the transition state (TS). The TS is a high-energy, transient structure that exists at the peak of the energy barrier between reactants and products. Its structure and energy determine the kinetics of the reaction.
Computational software can search for TS structures on the potential energy surface. Once located, a frequency calculation is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. cdnsciencepub.com The Gibbs free energy of activation (ΔG‡) is the difference in free energy between the reactants and the transition state, and it is this value that dictates the reaction rate. cdnsciencepub.com
For this compound, computational studies could predict the structures of transition states for various reactions, such as its synthesis via the ring-opening of an aziridinium (B1262131) ion or its role in catalyzing transfer hydrogenation reactions. diva-portal.orgsemanticscholar.org For instance, in a catalyzed reaction, the model would show how the amino alcohol coordinates with a metal center and how this interaction facilitates the formation of the transition state for the key chemical step. diva-portal.org
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum mechanical methods like DFT are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of molecules in the condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time based on classical mechanics. usp.brrsc.org
For this compound in an aqueous solution, MD simulations can reveal detailed information about its solvation structure and dynamics. These simulations can show how water molecules arrange themselves around the hydrophilic amine and hydroxyl groups, forming hydrogen bonds, and how they interact with the hydrophobic ethyl and methyl groups. MD can be used to study the conformational preferences of the molecule in solution, showing the equilibrium between different conformers, which may be influenced by intramolecular hydrogen bonding between the -OH and -NH groups. usp.br Furthermore, MD simulations can compute dynamic properties such as diffusion coefficients and rotational correlation times, providing a complete picture of how the molecule behaves and moves within the solvent. rsc.org Such simulations are also critical in understanding the behavior of solutions containing this compound, for instance in applications like CO2 capture where intermolecular interactions are key. researchgate.net
Computational Approaches to Chirality and Stereoselective Processes
This compound is a chiral molecule, containing a stereocenter at the second carbon of the propanol chain. This chirality is of great importance, as different enantiomers can have different biological activities and chemical properties. mdpi.com Computational chemistry offers powerful tools to study and predict stereoselectivity in chemical reactions. chemrxiv.orgmdpi.com
DFT calculations can be used to model diastereomeric transition states that lead to different stereoisomeric products. chemrxiv.org By comparing the calculated activation energies for these competing transition states, one can predict which stereoisomer will be formed preferentially. This approach is fundamental in understanding and designing asymmetric syntheses. For example, in the synthesis of chiral amino alcohols, computational modeling can identify non-covalent interactions, such as hydrogen bonds, that stabilize one transition state over another, thereby explaining the origin of enantioselectivity. chemrxiv.orgfrontiersin.org
Furthermore, computational methods can simulate chiroptical properties like circular dichroism (CD) spectra. By comparing simulated CD spectra for the (R) and (S) enantiomers with experimental data, the absolute configuration of a synthesized or isolated compound can be determined. This synergy between computational prediction and experimental measurement is a vital tool in modern stereochemical analysis.
Q & A
Basic: What are the standard synthetic routes for 1-(ethylamino)propan-2-ol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example:
- Intermediate-based synthesis : Use 1-chloropropan-2-ol reacted with ethylamine under reflux in anhydrous ethanol, monitored by TLC for completion .
- Catalytic optimization : Adjust pH (8–9) and temperature (60–80°C) to minimize side products like dialkylated amines. Yields can reach 70–85% with controlled stoichiometry (1:1.2 molar ratio of amine to halide) .
Advanced: How can impurity profiling of this compound be systematically conducted for pharmaceutical applications?
Methodological Answer:
Impurity analysis requires HPLC with UV detection (e.g., C18 column, 254 nm, gradient elution with acetonitrile/water + 0.1% TFA). Key impurities include:
Basic: What analytical techniques are essential for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR : Confirm stereochemistry and purity (e.g., δ 1.2 ppm for ethyl CH3, δ 3.4 ppm for CH-NH).
- Mass Spectrometry : ESI-MS (m/z 118.1 [M+H]+) to verify molecular weight .
- FTIR : Detect amine N-H stretches (~3300 cm⁻¹) and hydroxyl O-H (~3450 cm⁻¹) .
Advanced: How does stereochemistry impact the pharmacological activity of this compound derivatives?
Methodological Answer:
Chiral resolution (e.g., using Chiralpak® AD-H column) reveals enantiomeric differences. For example:
- (R)-enantiomer : Higher β1-adrenoceptor binding affinity (IC50 = 12 nM vs. 45 nM for (S)-enantiomer) in carvedilol analogs .
- Pharmacological assays : Compare enantiomers in isolated tissue models (e.g., rat aorta for α1-blocking activity) .
Basic: What in vitro assays are suitable for screening the bioactivity of this compound derivatives?
Methodological Answer:
- Receptor binding assays : Radiolabeled ligands (e.g., [³H]-CGP12177 for β-adrenoceptors) in CHO-K1 cells .
- Cytotoxicity screening : MTT assay in cancer cell lines (e.g., HepG2) with IC50 calculations .
Advanced: How should researchers address contradictory data in reported bioactivity studies of this compound analogs?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell type, incubation time). Mitigation strategies:
- Standardized protocols : Use WHO-recommended cell lines and controls.
- Dose-response validation : Repeat studies with ≥3 independent replicates and statistical power analysis .
Basic: How can solubility and formulation challenges of this compound be addressed?
Methodological Answer:
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride salt, solubility = 45 mg/mL in water) .
- Stability testing : Conduct accelerated aging (40°C/75% RH for 6 months) with HPLC monitoring .
Advanced: What metabolic pathways should be considered when evaluating this compound in vivo?
Methodological Answer:
Key pathways include:
- Hepatic oxidation : CYP2D6-mediated N-deethylation to form 1-aminopropan-2-ol (major metabolite) .
- Excretion : 60–70% renal clearance of glucuronidated metabolites. Use LC-MS/MS for plasma metabolite profiling .
Basic: How can researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Forced degradation studies : Expose to heat (80°C), light (ICH Q1B), and acidic/alkaline conditions.
- Analytical endpoints : Monitor degradation products via HPLC and assign structures using HRMS .
Advanced: What green chemistry approaches can replace traditional synthesis methods for this compound?
Methodological Answer:
- Catalytic alternatives : Use CeO2 nanoparticles for reductive amination (yield: 88%, E-factor = 2.1 vs. 5.8 for conventional methods) .
- Solvent-free mechanochemistry : Ball-mill ethylamine with epichlorohydrin, reducing waste by 40% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
